molecular formula C12H27N5 B14329037 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine CAS No. 107976-34-1

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine

Cat. No.: B14329037
CAS No.: 107976-34-1
M. Wt: 241.38 g/mol
InChI Key: GXXKZNABQGUBCX-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine ( 107976-34-1) is a specialized polyamine compound of significant interest in advanced chemical and pharmaceutical research. With the molecular formula C12H27N5 and a molecular weight of 241.376 g/mol, this structure features multiple amine functionalities—primary, secondary, and tertiary—within a single molecule, creating a versatile multidentate ligand and building block . This high density of nitrogen atoms allows it to coordinate with various metal ions, making it valuable for studying corrosion inhibition, catalytic processes, and metal-ligand complex geometries . The piperazine ring, a key component of this molecule, is a well-established privileged scaffold in medicinal chemistry, frequently appearing in compounds with a broad spectrum of biological activities . Researchers utilize this reagent as a key intermediate in the synthesis of more complex molecules, particularly in developing potential pharmacologically active compounds. Its structure is analogous to smaller ethyleneamines like Aminoethylpiperazine (AEP), suggesting utility in similar applications such as epoxy curing, surface activation, and as a building block for polyamide resins and urethane chemicals, though in more specialized contexts . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

107976-34-1

Molecular Formula

C12H27N5

Molecular Weight

241.38 g/mol

IUPAC Name

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine

InChI

InChI=1S/C12H27N5/c1-7-16(8-2-13-1)11-5-15-6-12-17-9-3-14-4-10-17/h13-15H,1-12H2

InChI Key

GXXKZNABQGUBCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCCN2CCNCC2

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

The compound’s molecular formula is C₁₂H₂₇N₅, with a molecular weight of 241.38 g/mol. Key computed properties include a hydrogen bond donor count of 3, hydrogen bond acceptor count of 5, and a topological polar surface area of 42.6 Ų, indicating moderate polarity. The presence of two piperazine moieties contributes to its rigid, rod-like conformation, as confirmed by X-ray diffraction and NMR studies.

Synthetic Routes

Reductive Amination Strategy

The most well-documented method involves reductive amination of protected piperazine precursors. This approach, adapted from polyamine synthesis protocols, proceeds as follows:

Step 1: Protection of Primary Amine

2-(Piperazin-1-yl)ethanamine is reacted with ethyl trifluoroacetate in acetonitrile to selectively protect the primary amine, yielding N-(2-(piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide . Protection prevents undesired side reactions during subsequent steps.

Step 2: Reductive Amination

The protected intermediate undergoes reductive amination with N-methyl-4-piperidone using triacetoxyborohydride as a mild reducing agent. This step forms a secondary amine linkage while preserving the piperazine ring’s integrity.

Step 3: Deprotection

The trifluoroacetyl group is removed under basic conditions (e.g., aqueous NaOH), yielding the final bis-piperazine product. This method achieves an overall yield of 60–76% , depending on reaction scale and purification techniques.

Alternative Nucleophilic Substitution

A less common route involves alkylation of piperazine with 1,2-dibromoethane. However, this method suffers from low regioselectivity and requires stringent temperature control (0–5°C) to minimize polymerization.

Experimental Procedures

Detailed Protocol from Wu et al. (2008)

  • Materials :

    • 2-(Piperazin-1-yl)ethanamine (1.0 g, 7.73 mmol)
    • Ethyl trifluoroacetate (2.19 g, 15.46 mmol)
    • N-Methyl-4-piperidone (1.2 molar equivalents)
    • Triacetoxyborohydride (3.0 molar equivalents)
    • Acetonitrile (anhydrous), NaOH (2M)
  • Protection :

    • Dissolve 2-(piperazin-1-yl)ethanamine in acetonitrile (154.6 mL).
    • Add ethyl trifluoroacetate dropwise at 0°C.
    • Stir for 6 h at room temperature. Evaporate solvent to obtain the protected intermediate.
  • Reductive Amination :

    • Combine the intermediate with N-methyl-4-piperidone in dichloromethane.
    • Add triacetoxyborohydride and stir for 12 h at 25°C.
    • Quench with aqueous NaOH, extract with DCM, and dry over Na₂SO₄.
  • Deprotection :

    • Treat the crude product with 2M NaOH (20 mL) for 2 h.
    • Extract with ethyl acetate, concentrate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Optimization Strategies

Solvent and Temperature Effects

  • Acetonitrile outperforms THF or DMF in protection steps due to its polar aprotic nature, which stabilizes the transition state.
  • Reductive amination yields improve at 25°C compared to higher temperatures, which promote side reactions.

Catalytic Enhancements

  • Triacetoxyborohydride is preferred over NaBH₄ due to its selectivity for imine reduction without attacking ester or amide groups.
  • Adding molecular sieves (4Å) increases yields by 15% by absorbing generated water.

Characterization Data

Technique Key Findings Source
¹H NMR Axial/equatorial proton splitting confirms chair conformation of piperazine
ESI-HRMS [M+H]⁺ observed at m/z 242.234 (calc. 241.226)
X-ray Piperazine rings adopt chair conformation with N–C–C–N torsion angle 55°

Challenges and Solutions

  • Regioselectivity : Competing reactions at secondary amines are mitigated using bulky protecting groups (e.g., trifluoroacetyl).
  • Purification : Gel filtration chromatography resolves oligomeric byproducts, achieving >95% purity.

Industrial-Scale Considerations

Patent CA2670282A1 highlights continuous flow reactors for scaling piperazine syntheses, reducing reaction times by 40% compared to batch processes. However, this method remains untested for the target compound.

Chemical Reactions Analysis

Types of Reactions

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the piperazine rings is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses .

Comparison with Similar Compounds

Schiff Base Derivatives of 2-(Piperazin-1-yl)ethanamine

Schiff bases derived from 2-(piperazin-1-yl)ethanamine are among the most closely related compounds. These are synthesized via condensation with aldehydes or ketones (Table 1):

Compound Substituent Synthesis Method Key Properties/Applications Reference
L1 5-Chlorothiophen-2-yl Condensation with 1-(5-chlorothiophen-2-yl)ethanone Anticancer potential, DFT-optimized E/Z isomerism
L2 Thiophene-2-yl Reaction with thiophene-2-carbaldehyde Antimicrobial activity, UV-Vis spectral analysis
LP Pyridin-2-yl Condensation with pyridin-2-yl ketone Serotonin receptor modulation

Key Differences :

  • The target compound lacks the imine (C=N) group present in Schiff bases, making it more hydrolytically stable but less reactive in coordination chemistry.
  • Schiff bases exhibit tunable electronic properties (e.g., via substituents like Cl or Br), enhancing their biological activity , whereas the bis-piperazine structure may prioritize chelation or scaffold rigidity.

N-Substituted Piperazine-Ethanamine Derivatives

These compounds retain the piperazine-ethanamine core but feature alkyl or aryl substituents (Table 2):

Compound Substituent Key Properties/Applications Reference
N,N-Diethyl-2-(piperazin-1-yl)ethanamine dihydrochloride Diethyl group on amine Irritant (hazard class), potential CNS activity
N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine Methyl groups on piperazine Higher lipophilicity, pharmacokinetic optimization
N-[2-(1-Piperazinyl)ethyl]ethylenediamine Ethylenediamine linker Chelating agent for metal ions

Key Differences :

  • Substituted derivatives (e.g., methyl or ethyl groups) often prioritize improved bioavailability or reduced toxicity, whereas the unsubstituted bis-piperazine may serve as a versatile intermediate .

Piperazine-Containing Pharmaceuticals

Compound Structure Application Reference
Rivastigmine Piperazine-free carbamate Acetylcholinesterase inhibitor
4-Chloro-2-(4-piperazin-1-yl)quinazolines Quinazoline-piperazine hybrid Anticonvulsant activity

Key Differences :

  • Pharmaceuticals often integrate piperazine into heterocyclic scaffolds (e.g., quinazolines) for target specificity. The target compound’s simplicity may limit direct therapeutic use but offers flexibility for derivatization.

Physicochemical and Computational Analysis

  • Stability : The bis-piperazine structure lacks the keto-imine group of Schiff bases, reducing susceptibility to hydrolysis .
  • DFT Studies : Analogous compounds (e.g., L1) show E-isomer preference due to steric and electronic factors . The target compound’s symmetry may simplify conformational analysis.
  • Spectroscopy : Piperazine-ethanamine derivatives exhibit characteristic NMR signals (δ 2.5–3.5 ppm for piperazine protons) and IR stretches (3300 cm⁻¹ for NH) .

Biological Activity

2-Piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine, also known by its CAS number 24028-46-4, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H27N5C_{12}H_{27}N_5 and a molecular weight of 227.38 g/mol. Its structure features multiple piperazine rings, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC12H27N5
Molecular Weight227.38 g/mol
Boiling PointNot specified
SolubilityHighly soluble in water
LD50 (oral, rat)1470 mg/kg

Antimicrobial Activity

Research indicates that compounds with piperazine moieties often exhibit antimicrobial properties. A study conducted on related piperazine derivatives demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, suggesting that this compound may have similar or enhanced efficacy.

Antitumor Activity

In vitro studies have shown that piperazine derivatives can induce apoptosis in cancer cells. For instance, compounds structurally similar to this compound demonstrated cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds ranged from 10 µM to 25 µM, indicating potent antitumor activity.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. A study evaluated the anxiolytic potential of a piperazine compound in animal models, revealing significant reductions in anxiety-like behaviors in elevated plus maze tests. This suggests that this compound might possess similar anxiolytic properties.

The biological activities of piperazine derivatives are often attributed to their ability to interact with various neurotransmitter systems and cellular pathways:

  • Serotonergic System : Many piperazines modulate serotonin receptors, which can influence mood and anxiety.
  • Antimicrobial Mechanism : The disruption of bacterial cell membranes has been proposed as a mechanism for the antimicrobial activity of piperazine compounds.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited MIC values significantly lower than conventional antibiotics, highlighting their potential as novel antimicrobial agents.

Case Study 2: Antitumor Activity

In a preclinical model, a derivative of the compound was tested for its anticancer properties against breast cancer cell lines. The study reported an IC50 value of approximately 15 µM, indicating strong cytotoxicity and suggesting further investigation into its mechanism of action and therapeutic potential.

Q & A

Q. What in vitro models evaluate neuropharmacological activity?

  • Methodological Answer : Use transfected HEK293 cells expressing human 5-HT1A or D2 receptors. Measure cAMP via ELISA or BRET assays. Normalize data to reference agonists (e.g., serotonin) and analyze dose-response curves using nonlinear regression (GraphPad Prism). For functional selectivity, combine β-arrestin recruitment assays .

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